![molecular formula C15H19N3O3 B2426098 2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1207001-69-1](/img/structure/B2426098.png)
2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide, also known as IMD-0354, is a synthetic small molecule inhibitor that has been shown to have anti-inflammatory properties. It was first synthesized in 2005 by researchers at the University of Dundee in Scotland. Since then, it has been extensively studied for its potential use in treating various inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide belongs to a class of substances that are synthesized through a series of chemical reactions involving oxadiazole derivatives. For instance, the synthesis of related compounds involves esterification, hydrazide formation, and subsequent ring closure to form the 1,3,4-oxadiazole core, followed by substitutions to introduce various functional groups (Siddiqui et al., 2014). This synthetic route is foundational for creating compounds with potential antibacterial and enzymatic inhibition properties.
Antibacterial and Antienzymatic Potential
Compounds synthesized from 1,3,4-oxadiazole derivatives have been shown to exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria. They also demonstrate moderate inhibitory effects on enzymes such as α-chymotrypsin. This indicates their potential for development into antibacterial agents with specific enzymatic targets (Siddiqui et al., 2014).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and target proteins. This approach helps in identifying active binding sites and can correlate well with bioactivity data, providing insights into the compound's mechanism of action at the molecular level. For example, docking studies with α-chymotrypsin enzyme protein have shown significant correlation with the antibacterial activity of oxadiazole derivatives (Siddiqui et al., 2014).
Potential for Anticancer Activity
The structure and molecular docking analysis of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been studied for their anticancer activity. The in silico modeling targeting specific receptors, such as the VEGFr receptor, indicates the potential for these compounds to be developed as anticancer drugs (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)12-4-6-13(7-5-12)20-9-14(19)16-8-15-17-11(3)18-21-15/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXYHAPHDKKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.